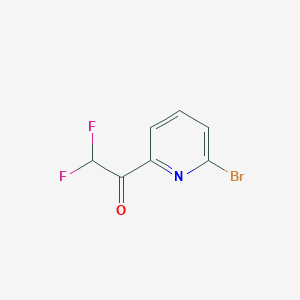
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethanone moiety
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one typically involves the bromination of pyridine derivatives followed by the introduction of the difluoroethanone group. One common synthetic route includes the reaction of 6-bromopyridine with difluoroacetic acid under specific reaction conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)ethan-1-one: This compound lacks the difluoroethanone group, making it less reactive in certain chemical reactions.
1-(6-Bromopyridin-2-yl)piperidin-4-ol: This compound contains a piperidine ring, which imparts different chemical and biological properties.
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: The presence of an additional fluorine atom in this compound can lead to different reactivity and applications.
Properties
Molecular Formula |
C7H4BrF2NO |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-3-1-2-4(11-5)6(12)7(9)10/h1-3,7H |
InChI Key |
DTKYQODOMHNCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















